molecular formula C13H11BrN2O3S B5294598 3-[N-[4-Bromophenyl]sulfonylamino]benzamide

3-[N-[4-Bromophenyl]sulfonylamino]benzamide

Cat. No.: B5294598
M. Wt: 355.21 g/mol
InChI Key: NKJSZBOGUVZRQV-UHFFFAOYSA-N
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Description

3-[N-[4-Bromophenyl]sulfonylamino]benzamide is a chemical compound with the molecular formula C19H14Br2N2O3S. It is known for its role as an inhibitor of the aggregation of the polyglutamine sequence of the Huntington’s Disease protein (huntingtin). This compound has shown potential therapeutic effects in Huntington’s Disease and other polyglutamine diseases .

Mechanism of Action

Preparation Methods

The synthesis of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide involves several steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-aminobenzamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

3-[N-[4-Bromophenyl]sulfonylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[N-[4-Bromophenyl]sulfonylamino]benzamide has several scientific research applications:

Comparison with Similar Compounds

3-[N-[4-Bromophenyl]sulfonylamino]benzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific inhibitory effects on polyglutamine aggregation and its potential therapeutic applications.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-4-6-12(7-5-10)20(18,19)16-11-3-1-2-9(8-11)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJSZBOGUVZRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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